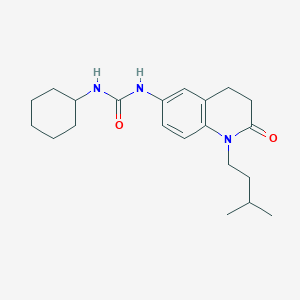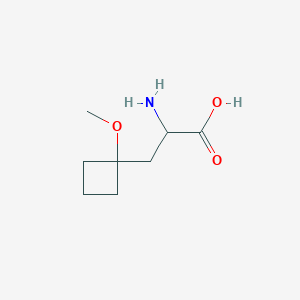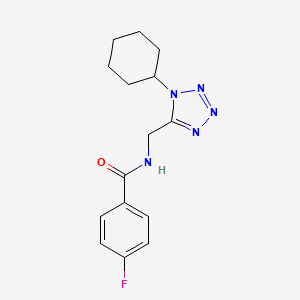
1-Cyclohexyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding how the compound is made. It includes the reactions used to synthesize the compound, the reagents and conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. It can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Synthesis Methodologies
- Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : A study demonstrates the synthesis of 2-Amino-4-phenyl-tetrahydroquinoline derivatives using cyclohexanone, showcasing the compound's utility in creating biologically active molecules. The derivatives exhibit antimicrobial activity, hinting at the potential biological applications of related compounds (Elkholy & Morsy, 2006).
- Chiral Catalysis for Tetrahydroquinolines : Research outlines a method for synthesizing enantiomerically enriched tetrahydroquinolines using chiral sulfinamido urea catalysts. This highlights the compound's relevance in stereoselective synthesis, contributing to medicinal chemistry (Xu, Zhang, & Jacobsen, 2014).
Chemical Properties and Reactions
- Nitrile Carboxamide Rearrangement : An investigation into the reactivity of cyclohexanone-2-carboxamide derivatives reveals complex chemical behaviors, including nitrile carboxamide rearrangement. This study provides insights into the chemical reactivity of cyclic ureas, offering a foundation for further synthetic applications (Bischoff, Schroeder, & Gründemann, 1982).
- Synthesis of Dihydropyrimidinones : A novel approach to synthesizing 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones from N-methoxyurea, aldehydes, and 1,3-dicarbonyl compounds showcases the versatility of ureas in facilitating condensation reactions (Kolosov et al., 2015).
Biological Applications
- Antiproliferative Activities : Research into fused quinoline derivatives reveals their potential in inhibiting tyrosine kinases and Pim-1 kinase, suggesting the relevance of such structures in developing anticancer agents. This indicates the possible biological significance of related urea derivatives in cancer therapy (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-15(2)12-13-24-19-10-9-18(14-16(19)8-11-20(24)25)23-21(26)22-17-6-4-3-5-7-17/h9-10,14-15,17H,3-8,11-13H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOWWCRDXIGEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2874155.png)


![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2874161.png)
![1-(4-Ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2874162.png)
![N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2874163.png)
![4-(tert-butyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2874168.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2874169.png)
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874171.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)

